Ethyl 3-sulfanylidenehexanoate
Description
Ethyl 3-sulfanylidenehexanoate is an organosulfur compound characterized by a thione (C=S) functional group at the third carbon of its hexanoate backbone, esterified with an ethyl group. The presence of the sulfanylidene (thione) group distinguishes it from conventional esters, imparting unique electronic and steric properties. Thiones are known for their role in coordination chemistry, organic synthesis, and as intermediates in pharmaceuticals due to their nucleophilic sulfur atom and ability to participate in cycloaddition or redox reactions.
Properties
CAS No. |
61125-04-0 |
|---|---|
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
ethyl 3-sulfanylidenehexanoate |
InChI |
InChI=1S/C8H14O2S/c1-3-5-7(11)6-8(9)10-4-2/h3-6H2,1-2H3 |
InChI Key |
MTFXCXOWMORKIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=S)CC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-Hydroxyhexanoate (CAS 2305-25-1)
Functional Group : Hydroxyl (-OH) at C3.
Key Properties :
- Aroma : Exhibits a pleasant, fruity aroma, making it valuable in fragrance and flavor industries.
- Applications : Widely used in cosmetics and pharmaceuticals for its compatibility with emulsions and oils.
Comparison with Ethyl 3-Sulfanylidenehexanoate:
Table 1: Ethyl 3-Hydroxyhexanoate vs. This compound
| Property | Ethyl 3-Hydroxyhexanoate | This compound |
|---|---|---|
| Functional Group | -OH | -C=S |
| Polarity | High (hydrophilic) | Moderate (thione is polarizable) |
| Stability | Prone to oxidation | Likely more stable to hydrolysis |
| Key Applications | Fragrances, cosmetics | Organic synthesis, metal ligands |
Ethyl 3-Hexenoate (CAS 2396-83-0)
Functional Group : Trans double bond (-CH=CH-) at C3.
Key Properties :
- Reactivity : The α,β-unsaturated ester undergoes conjugate additions and Diels-Alder reactions.
- Physical Properties : Lower boiling point than saturated analogs due to reduced molecular packing.
Comparison with this compound:
- Electronic Effects : The thione group’s electron-withdrawing nature activates the β-carbon for nucleophilic attack, similar to α,β-unsaturated esters. However, sulfur’s larger atomic radius may sterically hinder reactions.
- Synthetic Utility: Ethyl 3-hexenoate is used in flavorings, while the thione analog may serve as a thiocarbonyl precursor in heterocycle synthesis (e.g., thiazoles).
Table 2: Ethyl 3-Hexenoate vs. This compound
| Property | Ethyl 3-Hexenoate | This compound |
|---|---|---|
| Functional Group | -CH=CH- | -C=S |
| Reactivity | Electrophilic at β-carbon | Nucleophilic sulfur, electrophilic at C=S |
| Boiling Point | ~180°C (estimated) | Higher (due to sulfur’s molecular weight) |
| Applications | Flavors, synthetic intermediates | Coordination chemistry, drug intermediates |
Ethyl 3-(Methylsulfonyl)propanoate (CAS 118675-14-2)
Functional Group : Methylsulfonyl (-SO₂CH₃) at C3.
Key Properties :
- Electronic Effects : Strong electron-withdrawing sulfonyl group increases acidity of adjacent protons.
- Applications : Used as a pharmaceutical intermediate, leveraging sulfonyl’s role as a leaving group or metabolic stabilizer.
Comparison with this compound:
- Acidity: The sulfonyl group in Ethyl 3-(methylsulfonyl)propanoate deprotonates α-hydrogens more readily (pKa ~10–12) than the thione group (pKa ~15–20).
- Reactivity : Thiones participate in redox reactions (e.g., oxidation to disulfides), while sulfonyl groups are inert under similar conditions.
Table 3: Ethyl 3-(Methylsulfonyl)propanoate vs. This compound
| Property | Ethyl 3-(Methylsulfonyl)propanoate | This compound |
|---|---|---|
| Functional Group | -SO₂CH₃ | -C=S |
| Electron Effect | Strongly electron-withdrawing | Moderately electron-withdrawing |
| Key Reactivity | Acidic α-hydrogens | Nucleophilic sulfur, redox-active |
| Applications | Drug intermediates | Catalysis, bioinorganic chemistry |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-sulfanylidenehexanoate, and how can researchers optimize reaction conditions for reproducibility?
- Methodological Answer : this compound is typically synthesized via thioesterification or nucleophilic substitution reactions. Key steps include:
- Starting Materials : Use ethyl hexanoate derivatives and sulfur-containing nucleophiles (e.g., thiols or disulfides) under anhydrous conditions .
- Catalysis : Employ Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., triethylamine) to enhance reaction efficiency. Monitor pH and temperature to avoid side reactions like hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for isolating the pure compound. Validate purity via TLC and HPLC (>95% purity threshold) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity (e.g., sulfanylidene proton at δ 3.1–3.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ peaks (calculated m/z for C₈H₁₄O₂S: 186.07) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Retention times should align with standards .
Advanced Research Questions
Q. How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 50°C.
Monitor degradation via UV-Vis spectroscopy (absorbance changes at λ = 210–230 nm) or LC-MS .
Use kinetic modeling (e.g., first-order decay) to calculate half-life (t₁/₂) and activation energy (Eₐ) .
- Controls : Include inert conditions (N₂ atmosphere) to rule out oxidative degradation .
- Data Contradictions : If instability is observed at high pH, validate via triplicate runs and compare with computational predictions (e.g., DFT studies on thioester hydrolysis) .
Q. What strategies resolve contradictions in reported enzyme inhibition data involving this compound?
- Methodological Answer :
- Error Analysis :
Quantify assay variability using coefficient of variation (CV) for triplicate measurements.
Validate enzyme activity with positive/negative controls (e.g., known inhibitors or substrate-only blanks) .
- Statistical Tests : Apply ANOVA or Student’s t-test to assess significance of inhibition differences across studies .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (Kd) and confirm stoichiometry .
Q. How can computational methods complement experimental studies on this compound’s reactivity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in water/organic solvents .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Docking Studies : Model interactions with enzyme active sites (e.g., cysteine proteases) to rationalize inhibition data .
Research Design and Data Analysis
Q. How to formulate a focused research question on this compound’s role in metabolic pathways?
- Methodological Answer :
- Literature Gap Identification : Review existing studies on thioester analogs in glycolysis or fatty acid metabolism. Prioritize under-explored enzymes (e.g., acyl-CoA dehydrogenases) .
- Question Framing : Example: “Does this compound competitively inhibit β-ketothiolase in E. coli, and what is the structural basis for this interaction?”
- Hypothesis Testing : Combine in vitro assays (e.g., enzyme kinetics) with structural analysis (X-ray crystallography) .
Q. What are best practices for presenting raw and processed data in publications?
- Methodological Answer :
- Raw Data : Include in appendices (e.g., NMR spectra, chromatograms) with metadata (instrument settings, solvent systems) .
- Processed Data : Use tables for kinetic parameters (Km, Vmax) and figures for dose-response curves (log[inhibitor] vs. % activity) .
- Reproducibility : Provide step-by-step protocols in supplementary materials, aligned with FAIR data principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
